molecular formula C25H19FN4O2S B11486029 N'-[(E)-[5-(4-Fluorophenyl)furan-2-YL]methylidene]-4,6-dimethyl-3-(1H-pyrrol-1-YL)thieno[2,3-B]pyridine-2-carbohydrazide

N'-[(E)-[5-(4-Fluorophenyl)furan-2-YL]methylidene]-4,6-dimethyl-3-(1H-pyrrol-1-YL)thieno[2,3-B]pyridine-2-carbohydrazide

Cat. No.: B11486029
M. Wt: 458.5 g/mol
InChI Key: DRHDYLKLRJCYFO-MZJWZYIUSA-N
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Description

N’-[(E)-[5-(4-Fluorophenyl)furan-2-YL]methylidene]-4,6-dimethyl-3-(1H-pyrrol-1-YL)thieno[2,3-B]pyridine-2-carbohydrazide is a complex organic compound that features a combination of furan, pyrrole, and thieno[2,3-B]pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[5-(4-Fluorophenyl)furan-2-YL]methylidene]-4,6-dimethyl-3-(1H-pyrrol-1-YL)thieno[2,3-B]pyridine-2-carbohydrazide typically involves multi-step organic reactions. The process begins with the preparation of the furan and pyrrole intermediates, followed by their coupling with the thieno[2,3-B]pyridine core. The final step involves the formation of the carbohydrazide linkage through a condensation reaction under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors and advanced purification techniques such as chromatography and recrystallization to ensure the compound meets the required standards for pharmaceutical or material applications .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[5-(4-Fluorophenyl)furan-2-YL]methylidene]-4,6-dimethyl-3-(1H-pyrrol-1-YL)thieno[2,3-B]pyridine-2-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

N’-[(E)-[5-(4-Fluorophenyl)furan-2-YL]methylidene]-4,6-dimethyl-3-(1H-pyrrol-1-YL)thieno[2,3-B]pyridine-2-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-[5-(4-Fluorophenyl)furan-2-YL]methylidene]-4,6-dimethyl-3-(1H-pyrrol-1-YL)thieno[2,3-B]pyridine-2-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. This interaction is often mediated by the compound’s ability to form hydrogen bonds and hydrophobic interactions with the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-{(E)-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}benzohydrazide
  • 3-Chloro-N’-{(E)-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1-benzothiophene-2-carbohydrazide

Uniqueness

N’-[(E)-[5-(4-Fluorophenyl)furan-2-YL]methylidene]-4,6-dimethyl-3-(1H-pyrrol-1-YL)thieno[2,3-B]pyridine-2-carbohydrazide is unique due to its combination of furan, pyrrole, and thieno[2,3-B]pyridine moieties, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications in medicinal chemistry and material science .

Properties

Molecular Formula

C25H19FN4O2S

Molecular Weight

458.5 g/mol

IUPAC Name

N-[(E)-[5-(4-fluorophenyl)furan-2-yl]methylideneamino]-4,6-dimethyl-3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C25H19FN4O2S/c1-15-13-16(2)28-25-21(15)22(30-11-3-4-12-30)23(33-25)24(31)29-27-14-19-9-10-20(32-19)17-5-7-18(26)8-6-17/h3-14H,1-2H3,(H,29,31)/b27-14+

InChI Key

DRHDYLKLRJCYFO-MZJWZYIUSA-N

Isomeric SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)N/N=C/C3=CC=C(O3)C4=CC=C(C=C4)F)N5C=CC=C5)C

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)NN=CC3=CC=C(O3)C4=CC=C(C=C4)F)N5C=CC=C5)C

Origin of Product

United States

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